all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester
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Overview
Description
All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester: is a complex organic compound with the molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxa-bicyclo[4.1.0]heptane ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.
Preparation Methods
The synthesis of all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the bicyclic core: This step involves the construction of the oxa-bicyclo[4.1.0]heptane ring system through cyclization reactions.
Introduction of functional groups: Functional groups such as the benzyloxycarbonylamino and carboxylic acid ethyl ester are introduced through various organic reactions, including esterification and amidation.
Chemical Reactions Analysis
All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl 5-(pentan-3-yloxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate: This compound has a similar bicyclic core but different substituents, leading to distinct chemical and biological properties.
Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate: Another structurally related compound with variations in the functional groups and ring system.
The uniqueness of all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[41
Biological Activity
The compound all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester (CAS No. 1036760-06-1) is a bicyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H21NO5
- Molecular Weight : 319.35 g/mol
- Melting Point : 64-65 °C
- Boiling Point : Approximately 471.2 ± 45.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:
- Antitumor Activity : Preliminary studies suggest that modifications in the structure of bicyclic compounds can enhance their antitumor properties. For instance, structural analogs have shown significant inhibition of tumor cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .
- PPAR Agonism : Compounds similar to this bicyclic structure have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation . This activation could lead to reduced inflammation and improved metabolic profiles.
- Ion Channel Modulation : The compound's derivatives have been evaluated for their effects on ion channels, particularly the human ether-à-go-go (hERG) potassium channel, which is crucial for cardiac function. Low inhibition levels suggest a reduced risk of cardiotoxicity, making these compounds safer candidates for further development .
Antitumor Efficacy
A study examining various derivatives of bicyclic compounds reported that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and A2780 (ovarian cancer). The IC50 values for these derivatives ranged from 21 μmol/L to 26 μmol/L, indicating promising antitumor activity .
Compound | Cell Line | IC50 (μmol/L) |
---|---|---|
B | HT-29 | 25 |
D | HT-29 | 26.2 |
E | A2780 | 21 |
Structural Modifications
Research into structural modifications has shown that introducing specific substituents can significantly enhance biological activity. For example, the introduction of isoprene groups or other hydrophobic moieties has been linked to increased lipophilicity and bioactivity against tumor cells .
Safety Profile
In toxicity assessments, the compound exhibited no measurable cytotoxicity in retinal pigment epithelium cell lines at concentrations up to 200 μM, indicating a favorable safety profile for further pharmacological evaluations .
Properties
CAS No. |
1036760-06-1 |
---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl (1S,3R,4S,6R)-4-(phenylmethoxycarbonylamino)-7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-2-21-16(19)12-8-14-15(23-14)9-13(12)18-17(20)22-10-11-6-4-3-5-7-11/h3-7,12-15H,2,8-10H2,1H3,(H,18,20)/t12-,13+,14+,15-/m1/s1 |
InChI Key |
ZHFOGDSEFGVVOI-CBBWQLFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2[C@H](O2)C[C@@H]1NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CC2C(O2)CC1NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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